N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-2-14-8-10-15(11-9-14)22-19-18-17(12-13-29-18)26-20(23-19)21(24-25-26)30(27,28)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRTXJGYIXYOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 463.57 g/mol. The compound features a complex structure that includes a thieno-triazole-pyrimidine scaffold which is known for diverse biological activities.
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit promising anticancer properties. For example, studies on triazolo-pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 49.85 | Induction of apoptosis |
| Compound B | MCF-7 | 0.95 | Autophagy induction |
In a study involving structurally related compounds, modifications led to varying degrees of anticancer activity while maintaining selectivity towards cancer cells without affecting normal cells .
Antibacterial Activity
The antibacterial potential of this compound has been explored in relation to its analogs. For instance, ticagrelor analogues demonstrated both antiplatelet and antibacterial activities; however, the dissociation of these activities suggests that modifications to the structure could enhance either property independently .
| Analogue | Target Bacteria | Activity |
|---|---|---|
| Ticagrelor A | Methicillin-resistant Staphylococcus aureus | Bactericidal effect |
| Ticagrelor B | Escherichia coli | No significant effect |
This highlights the need for further research to optimize the antibacterial efficacy of triazolo-pyrimidine derivatives while minimizing potential side effects.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific cellular targets that regulate cell proliferation and apoptosis. The presence of the thieno and triazole moieties suggests potential interactions with enzymes involved in nucleotide synthesis or signaling pathways critical for cell survival.
Case Studies and Research Findings
Recent studies have focused on synthesizing various analogues of this compound to evaluate their biological activities systematically. For instance:
- Synthesis Study : A series of triazolo-pyrimidines were synthesized and screened for their anticancer properties against A549 and MCF-7 cell lines. The results demonstrated that specific substitutions significantly enhanced cytotoxicity .
- Antibacterial Study : Another investigation assessed the antibacterial activity against gram-positive bacteria. The findings indicated that certain structural modifications could lead to enhanced bactericidal properties while retaining antiplatelet activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Modifications
Thieno-Triazolopyrimidine vs. Thieno-Triazoloquinazoline
- Compound : 7-Chloro-N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 904578-68-3)
- Key Difference : Replacement of pyrimidine with quinazoline core.
- Impact :
- Molecular Weight : Higher (463.95 g/mol vs. 435.5 g/mol) due to additional aromatic nitrogen.
Triazolo[1,5-a]Pyrimidine vs. Tetrazolo Derivatives
- Compound : N-(4-Methoxybenzyl)pyrido[2,3-e]tetrazolo[1,5-a]pyrimidin-5-amine (from )
- Key Difference : Tetrazole ring replaces triazole in the fused system.
- Impact :
- Stability : Tetrazoles are more resistant to metabolic oxidation but may exhibit tautomerism (e.g., 1:19 azide-tetrazole equilibrium ).
- Solubility : Increased polarity due to additional nitrogen atoms.
Substituent Variations
Position 3: Sulfonyl Group Modifications
Observations :
- Electron-withdrawing sulfonyl groups (e.g., CF₃, OCF₃) improve metabolic stability but may reduce synthetic yields (e.g., 3b: 3% yield ).
- Phenylsulfonyl in the target compound balances stability and synthetic feasibility.
Position 5: Amine Substituents
Observations :
- Ethyl groups (target compound) optimize lipophilicity for membrane penetration, whereas ethoxy or methoxy substituents enhance solubility but may reduce CNS penetration .
Thermal Stability
- Synthetic Challenges : Low yields in sulfonamide derivatives (e.g., 3b: 3% ) highlight difficulties in introducing bulky sulfonyl groups.
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing thieno-triazolo-pyrimidine derivatives like N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and sulfonation. For structurally similar compounds (e.g., compounds 3b–3e in ), flash column chromatography with gradients of CH₂Cl₂/CH₃OH/acetic acid is used for purification, yielding 3–26% . One-pot procedures ( ) can improve efficiency, achieving up to 88% yield via prep-RP-HPLC . Key parameters include solvent selection (e.g., dichloromethane), acid/base additives (e.g., triethylamine), and temperature control (e.g., reflux conditions).
| Example Synthesis Parameters |
|---|
| Reagent Ratio |
| Purification |
| Yield Range |
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions and regiochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons in CDCl₃) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 300–413 for similar triazolo-pyrimidines) .
- X-ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., bond angles in triazolo-pyrimidine cores) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Substituent Analysis : Electron-withdrawing groups (e.g., sulfonyl in ) improve metabolic stability . Fluorophenyl or trifluoromethyl groups () enhance target binding via hydrophobic interactions .
- Core Modifications : Replacing thiophene with pyridine () alters π-π stacking with biological targets.
- Table: SAR Trends
| Substituent | Effect | Example |
|---|---|---|
| Phenylsulfonyl | Increases metabolic stability | 3b |
| 4-Fluorophenyl | Enhances enzyme inhibition | Compound 7e |
Q. How should researchers resolve contradictions in biological activity data across similar compounds?
- Methodological Answer :
- Assay Standardization : Use consistent protocols for IC₅₀ measurements (e.g., urea transporter UT-B inhibition in vs. kinase assays in ) .
- Computational Modeling : Compare binding modes using molecular docking (e.g., triazolo-pyrimidine interactions with ATP-binding pockets) .
- Meta-Analysis : Cross-reference datasets from (nanomolar UT-B inhibitors) and (antiviral triazolo-pyrimidines) to identify scaffold-specific trends.
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
- Methodological Answer :
- Intermediate Stabilization : Use protective groups (e.g., acetyl for amines in ) during sulfonation .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd for cross-coupling in ) improve regioselectivity .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent solubility profiles despite structural homology?
- Methodological Answer :
- Polarity Analysis : LogP values differ due to substituents (e.g., 4-methoxy groups in increase hydrophilicity vs. trifluoromethyl in ) .
- Crystallinity : X-ray data ( ) show that planar fused-ring systems (e.g., triazolo-pyrimidine) form dense crystals, reducing solubility .
Experimental Design Considerations
Q. How to prioritize substituents for in vivo pharmacokinetic studies?
- Methodological Answer :
- In Silico ADMET Prediction : Use tools like SwissADME to filter substituents with high CYP450 inhibition risk (e.g., ethylphenyl in target compound vs. fluorophenyl in ) .
- Metabolic Stability Assays : Incubate derivatives with liver microsomes (e.g., rat S9 fractions) to identify labile groups (e.g., methyl esters in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
